molecular formula C25H22N4O5S B2695868 Chembl4535882 CAS No. 1357888-97-1

Chembl4535882

Cat. No. B2695868
M. Wt: 490.53
InChI Key: JESADHYAWOLWGX-UHFFFAOYSA-N
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Description

This would typically include the compound’s chemical name, its molecular formula, and its structure. It might also include information about its source or method of synthesis .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may include the starting materials, the conditions under which the reaction occurs, and the yield of the final product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It may include information about the compound’s reactivity, the products formed during the reaction, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the compound’s properties such as its solubility, melting point, boiling point, and spectral properties. These properties can often give clues about the compound’s structure and reactivity .

Scientific Research Applications

ChEMBL Database Overview

ChEMBL is an open data database that plays a critical role in drug discovery by providing a vast repository of bioactive compounds with drug-like properties. It includes binding, functional, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) information for a wide array of compounds. This resource is meticulously abstracted from primary literature and standardized to enhance its utility across various research problems in chemical biology and drug discovery. ChEMBL's contribution to the field is invaluable, encompassing over 5.4 million bioactivity measurements for more than 1 million compounds and 5200 protein targets, accessible through web-based interfaces, data downloads, and web services (Gaulton et al., 2011).

Advancements and Features

Significant enhancements and new features have been integrated into ChEMBL over the years to improve its comprehensiveness and functionality. This includes the addition of data from neglected disease screening, crop protection, drug metabolism and disposition, and bioactivity data from patents. Innovations such as the use of ontologies for the annotation of assays and targets, inclusion of clinical candidate targets and indications, addition of metabolic pathways, and calculation of structural alerts have been implemented. These improvements make ChEMBL a more versatile resource for accessing a wide range of data relevant to drug discovery and chemical biology (Gaulton et al., 2016).

Integration of Crop Protection Bioassay Data

Expanding beyond human health research, ChEMBL has also integrated extensive datasets related to crop protection. This includes bioactivity data for insecticidal, fungicidal, and herbicidal compounds and assays. By doing so, ChEMBL broadens its applicability and utility across different scientific fields, facilitating the identification of active chemical scaffolds against specific targets, deconvolution of phenotypic assay targets, and understanding of potential safety liabilities in crop protection (Gaulton et al., 2015).

Streamlining Access to Drug Discovery Data

The ChEMBL web services update has significantly improved programmatic access to the database, exposing more data and introducing new functionalities. This enables the development of applications and data processing workflows that are directly relevant to drug discovery and chemical biology, thus streamlining the research process and facilitating the exploration of complex bioactivity data (Davies et al., 2015).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It may include information about the compound’s toxicity, flammability, and environmental impact. Safety data sheets (SDS) are often a good source of this information .

properties

IUPAC Name

8-[2-(3,4-dimethoxyphenyl)ethyl]-11-phenacyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c1-33-20-9-8-16(14-21(20)34-2)10-12-27-23(31)22-18(11-13-35-22)29-24(27)26-28(25(29)32)15-19(30)17-6-4-3-5-7-17/h3-9,11,13-14H,10,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESADHYAWOLWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC(=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53074658

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